4-Amino-2,6-diisopropylphenol Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Antimalarial Effects

The synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides involves a multi-step process starting from 2-alkylphenols. The key intermediate, 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides, is prepared before condensation with 4,7-dichloroquinoline and its N omega-oxide counterpart. This synthesis pathway is significant as it leads to compounds with potent antimalarial activity, as demonstrated in mouse models. The study suggests that these compounds could be a starting point for the development of new antimalarial drugs .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 4-Amino-2,6-diisopropylphenol Hydrochloride, it is related to the compounds synthesized in the first paper. The structure of these compounds is likely to be complex, with multiple functional groups that interact with biological targets. The antimalarial activity suggests that the molecular structure is critical for the efficacy of these compounds. The structure-activity relationship (SAR) is an important aspect of drug design and could be further explored in the context of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the antimalarial compounds are likely to include condensation reactions, as well as the introduction of various functional groups that are essential for biological activity. The synthesis process described in the first paper indicates a careful design of chemical reactions to achieve the desired end products with potent biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not detailed in the provided data. However, these properties are crucial for the pharmacokinetics and pharmacodynamics of potential drugs. For instance, solubility, stability, and reactivity are important factors that would influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds in biological systems. The long lifetime of the luminescent chelates mentioned in the second paper suggests that the stability of such compounds could be an important property to consider in drug design .

Solution Structures of Luminescent Chelates

The second paper discusses the solution structures of luminescent chelates of europium (III) with a compound that is structurally different but related to 4-Amino-2,6-diisopropylphenol Hydrochloride. The chelates formed exhibit different structures, with one in particular showing a dimeric structure that encapsulates two Eu(III) cations. This structure is capable of initiating sensitized transitions with a notably long lifetime. While this study does not directly relate to the antimalarial compounds, it provides insight into the types of structures that can be formed with phenolic compounds and their potential applications .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Novel Compounds : Propofol derivatives have been synthesized and characterized, revealing their structural and thermal properties. For instance, the synthesis of unsymmetrical β-diketiminates using propofol derivatives demonstrated their potential in creating novel compounds with specific thermal behaviors (Patil et al., 2013).

Catalytic Applications

- Catalytic Systems : The compound's derivatives have been used in exploring catalytic systems, such as in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) using aromatic amine ligands and copper(I) chloride. This highlights its role in polymerization processes, showcasing the efficiency of certain catalyst systems (Kim et al., 2018).

Analytical Chemistry

- Electrochemical Quantification : Propofol's electrochemical behavior has been studied, leading to the development of sensitive analytical methods for its quantification. This research facilitates the monitoring of propofol concentrations in various matrices, which is crucial for both medical and scientific purposes (Langmaier et al., 2011).

Environmental Applications

- Sonochemical Degradation of Pollutants : Studies have explored the sonochemical degradation of aromatic organic pollutants, with propofol being a compound of interest due to its potential interactions in environmental remediation processes (Goskonda et al., 2002).

特性

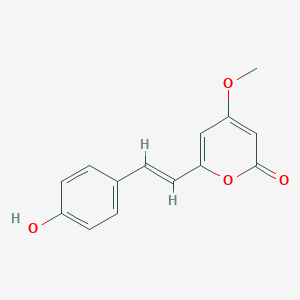

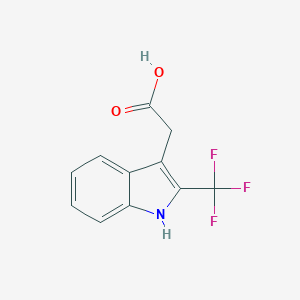

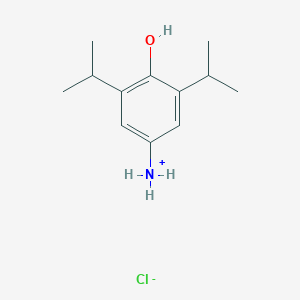

IUPAC Name |

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJBRMGVYGSBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737690 |

Source

|

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-diisopropylphenol Hydrochloride | |

CAS RN |

100251-91-0 |

Source

|

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

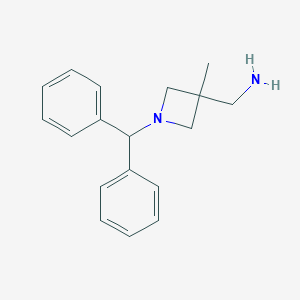

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)